Bis[(oxiran-2-yl)methyl] pentanedioate
CAS No.: 133548-06-8
Cat. No.: VC19128286
Molecular Formula: C11H16O6
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133548-06-8 |
|---|---|
| Molecular Formula | C11H16O6 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | bis(oxiran-2-ylmethyl) pentanedioate |
| Standard InChI | InChI=1S/C11H16O6/c12-10(16-6-8-4-14-8)2-1-3-11(13)17-7-9-5-15-9/h8-9H,1-7H2 |
| Standard InChI Key | BXBGKJAQBJBRAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(O1)COC(=O)CCCC(=O)OCC2CO2 |
Introduction
Structural Characteristics
Molecular Architecture
Bis[(oxiran-2-yl)methyl] pentanedioate consists of a pentanedioate (glutarate) backbone esterified with two oxirane (epoxide) groups. The central dicarboxylic acid derivative provides rigidity, while the terminal epoxide moieties confer reactivity. The IUPAC name, bis(oxiran-2-ylmethyl) pentanedioate, reflects this arrangement .
Key Structural Features:
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Epoxide Rings: The oxirane groups () at both termini enable ring-opening reactions with nucleophiles.
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Ester Linkages: The pentanedioate core () facilitates hydrolysis and reduction reactions.
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Symmetry: The molecule’s bilateral symmetry enhances its utility in polymer cross-linking.
3D Conformation:
Computational models reveal a planar ester backbone with epoxide groups oriented perpendicularly, minimizing steric hindrance .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via esterification of pentanedioic acid with glycidol (oxiran-2-ylmethanol) under acidic conditions.
Procedure:
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Reactants: Pentanedioic acid (1 equiv), glycidol (2.2 equiv), (catalyst).
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Conditions: Reflux in isopropyl alcohol (12 h, 80°C).
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Purification: Column chromatography (hexane/ethyl acetate gradient) .
Industrial Production
Industrial methods employ continuous-flow reactors to enhance efficiency:
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Catalysts: -Toluenesulfonic acid or immobilized lipases.
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Temperature: 100–120°C.
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Output: 90% purity at scale.
Chemical Properties and Reactivity
Epoxide Ring-Opening Reactions
The epoxide groups undergo nucleophilic attacks, enabling diverse transformations:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Diols () | |
| Reduction | Alcohols () | |
| Aminolysis | Ethylenediamine | Polyurethane precursors |
Ester Hydrolysis
The pentanedioate esters hydrolyze under basic conditions:
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Applications in Scientific Research
Polymer Chemistry
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Epoxy Resins: Cross-linking agent for high-strength adhesives.
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Biodegradable Polymers: Reacts with diols to form polyesters with tunable degradation rates .
Biomedical Engineering
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Drug Delivery: Encapsulates hydrophobic drugs via emulsion polymerization.
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Tissue Scaffolds: Enhances mechanical properties of poly(lactic-co-glycolic acid) (PLGA) composites.
Industrial Coatings
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UV-Curable Coatings: Polymerizes with photoinitiators for scratch-resistant surfaces.
Comparison with Similar Compounds
Research Findings and Future Directions
Recent Advances
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Green Synthesis: Enzymatic catalysis using Candida antarctica lipase B reduces energy consumption .
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Nanoparticle Functionalization: Improves siRNA delivery efficiency by 40% compared to PLGA alone.
Challenges and Opportunities
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Stability: Epoxide hydrolysis in aqueous media limits biomedical use.
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Scalability: High-cost glycidol necessitates alternative feedstocks (e.g., bio-based epichlorohydrin).
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